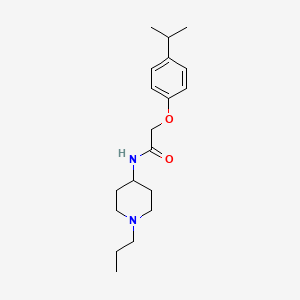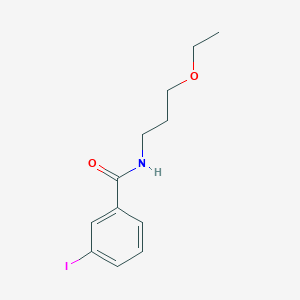
2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide, also known as IPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPPA is a small molecule that belongs to the class of acetamide derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is not fully understood. However, it has been suggested that 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide acts on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. By enhancing the activity of GABA receptors, 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide may reduce neuronal excitability and have a calming effect on the brain.
Biochemical and Physiological Effects
2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has also been found to increase the expression of BDNF, a protein that is involved in promoting neuronal growth and survival. In addition, 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide in lab experiments is its high potency and selectivity. 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been found to have a high affinity for GABA receptors and exhibits minimal off-target effects. This makes it a valuable tool for studying the GABAergic system and its role in various physiological and pathological processes. However, one of the limitations of using 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been found to have neuroprotective effects and may be able to prevent or slow down the progression of these diseases. Another area of interest is its potential as a treatment for drug addiction. 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been found to reduce drug-seeking behavior in animal models and may be able to help individuals overcome addiction. Finally, further research is needed to fully understand the mechanism of action of 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide and its effects on the GABAergic system. This knowledge could lead to the development of new and more effective treatments for a range of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anti-convulsant activities. 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has also been shown to have potential as a treatment for neuropathic pain and anxiety disorders. In addition, 2-(4-isopropylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been found to have a positive effect on cognitive function and memory.
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-4-11-21-12-9-17(10-13-21)20-19(22)14-23-18-7-5-16(6-8-18)15(2)3/h5-8,15,17H,4,9-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCSURVNPHBIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(propan-2-yl)phenoxy]-N-(1-propylpiperidin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-ethyl-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4739011.png)

![methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4739040.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B4739043.png)
![methyl 4-{[3-(2-methoxy-2-oxoethyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4739057.png)

![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-methylpropanamide](/img/structure/B4739073.png)
![4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B4739074.png)
![N-allyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4739092.png)
![3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4739095.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4739104.png)
